Bromophenol red

Catalog No.
S593209
CAS No.
2800-80-8
M.F
C19H12Br2O5S
M. Wt
512.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromophenol red

CAS Number

2800-80-8

Product Name

Bromophenol red

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol

Molecular Formula

C19H12Br2O5S

Molecular Weight

512.2 g/mol

InChI

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H

InChI Key

OYCLSQDXZMROJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br

Synonyms

bromophenol red, bromophenol red, 76Br-labeled, bromophenol red, 77Br-labeled, bromophenol red, 82Br-labeled

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br

Bromophenol red (BPR) is a synthetic organic compound with the formula C₁₉H₁₂Br₂O₅S. It exists as a solid at room temperature and is a weak acid []. BPR's significance lies in its ability to act as a pH indicator, changing color based on the acidity (pH) of its surrounding solution []. This makes it a valuable tool for monitoring various reactions and processes in scientific research.


Molecular Structure Analysis

BPR possesses a complex molecular structure with several key features:

  • Brominated Phenolic Rings: Two bromine atoms (Br) are attached to separate phenol rings (C₆H₅OH) in the molecule. These substitutions influence the electronic properties and contribute to the pH-dependent color change.
  • Sulfonphthalein Core: The central part of the molecule consists of a sulfonphthalein moiety, which is responsible for the indicator properties. This group can exist in different charged states depending on the pH, affecting the overall color [].

Chemical Reactions Analysis

Acid-Base Reaction (Mechanism of Action):

BPR functions as a pH indicator due to an acid-base reaction within its structure. The sulfonphthalein core can exist in two forms:

  • Acidic form (HIn): Protonated form, yellow color (acidic solutions, pH < 4.7) [].
  • Basic form (In⁻): De-protonated form, purple color (basic solutions, pH > 6.3) [].

The equilibrium between these forms dictates the observed color:

HIn (yellow) <=> In⁻ (purple) + H⁺

At acidic pH, the equilibrium favors the protonated form (HIn), resulting in a yellow color. Conversely, in basic solutions, the equilibrium shifts towards the de-protonated form (In⁻), leading to a purple color [].

Synthesis:


Physical And Chemical Properties Analysis

  • Melting point: Decomposes at 230°C [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Slightly soluble in water (1%), readily soluble in ethanol [].
  • Appearance: Reddish-brown powder [].

Acid-Base Titrations:

  • Bromophenol red changes color based on the acidity (pH) of a solution. This property makes it a valuable indicator in acid-base titrations, a technique used to determine the concentration of unknown acids or bases.
  • As the titrant (solution of known concentration) is added to the analyte (solution of unknown concentration), the pH of the solution gradually changes.
  • Bromophenol red is chosen because its color change range (yellow at acidic pH to blue at basic pH) coincides with the equivalence point of the titration, the point where the moles of acid and base are equal.
  • Observing the color change at the equivalence point allows researchers to determine the volume of titrant needed to neutralize the analyte, enabling the calculation of the unknown concentration. Source: [Introduction to Analytical Chemistry by Douglas A. Skoog et al.]

Monitoring pH in Biological Experiments:

  • Maintaining an optimal pH level is crucial for many biological processes and experiments.
  • Bromophenol red can be incorporated into culture media or solutions used in biological research to monitor and maintain the desired pH.
  • Any shift in the solution's color indicates a change in pH, allowing researchers to take corrective actions if needed to ensure the experiment's success. Source: [Laboratory Techniques in Biochemistry and Molecular Biology by P.K. Gupta]

Gel Electrophoresis Applications:

  • Bromophenol red is commonly used as a loading dye in gel electrophoresis, a technique for separating biomolecules like DNA or proteins based on their size and charge.
  • The dye serves two purposes:
    • Firstly, it visualizes the migration of samples through the gel, allowing researchers to monitor the progress of the separation.
    • Secondly, it does not interfere with the separation process itself and remains near the bottom of the gel, providing a reference point for analysis. Source: [Molecular Cloning: A Laboratory Manual by Joseph Sambrook and Elizabeth F. Fritsch: ]

XLogP3

4.4

Other CAS

2800-80-8

Wikipedia

Bromophenol red

Dates

Modify: 2023-08-15

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